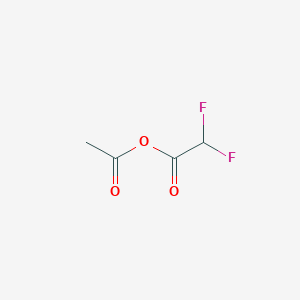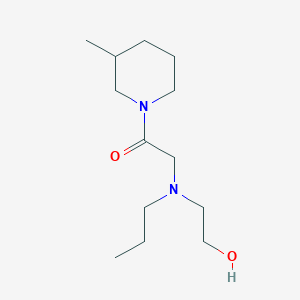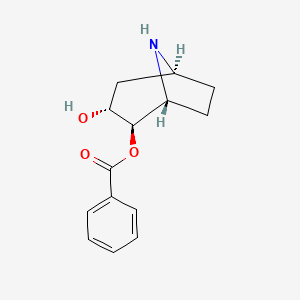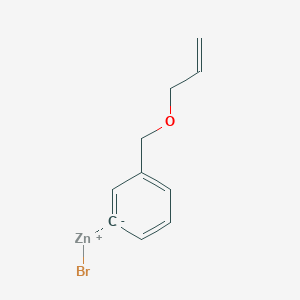
3-(Allyloxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C10H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Allyloxymethyl)phenylZinc bromide can be synthesized through the reaction of 3-(allyloxymethyl)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-(allyloxymethyl)phenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(Allyloxymethyl)phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Negishi Coupling: This reaction uses palladium or nickel catalysts and organohalides.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling reactions.
Aplicaciones Científicas De Investigación
3-(Allyloxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 3-(Allyloxymethyl)phenylZinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, facilitating the transfer of the organic group to the palladium or nickel catalyst. This process involves several steps:
Oxidative Addition: The organohalide reacts with the metal catalyst, forming a metal-organic intermediate.
Transmetalation: The organic group from the zinc reagent is transferred to the metal catalyst.
Reductive Elimination: The final product is formed, and the catalyst is regenerated.
Comparación Con Compuestos Similares
3-(Allyloxymethyl)phenylZinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and 3-(methoxy)phenylzinc bromide. While these compounds share similar reactivity in cross-coupling reactions, this compound is unique due to the presence of the allyloxymethyl group, which can provide additional reactivity and selectivity in certain reactions.
List of Similar Compounds
- Phenylzinc bromide
- 3-(Methoxy)phenylzinc bromide
- 4-(Methoxy)phenylzinc bromide
These similar compounds are also used in organic synthesis for forming carbon-carbon bonds, but their specific reactivity and applications may vary depending on the substituents attached to the phenyl ring.
Propiedades
Fórmula molecular |
C10H11BrOZn |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
bromozinc(1+);prop-2-enoxymethylbenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2-4,6-7H,1,8-9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
FWMOQMAEICAOCM-UHFFFAOYSA-M |
SMILES canónico |
C=CCOCC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


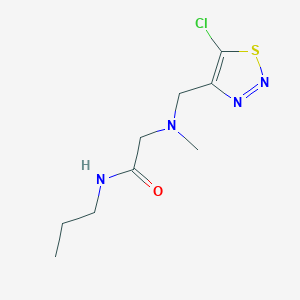

![N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
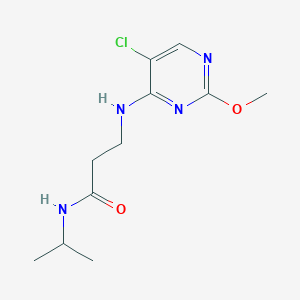
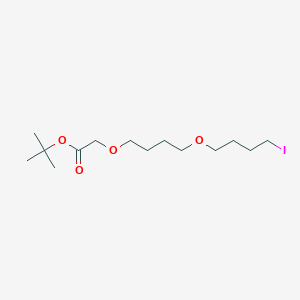
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
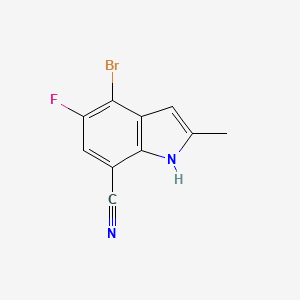
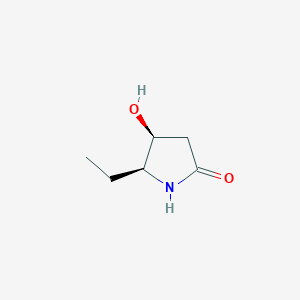
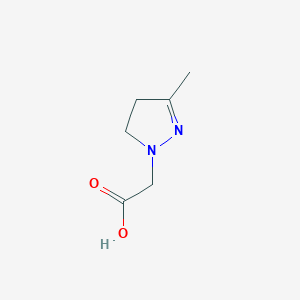
![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
